N-{[4-cyclohexyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide
Description
N-{[4-cyclohexyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a structurally complex small molecule featuring a 1,2,4-triazole core substituted with a cyclohexyl group, an adamantane-1-carboxamide moiety, and a sulfanyl-linked 4-fluorophenyl carbamoyl methyl group. This compound’s design aligns with trends in medicinal chemistry that leverage polycyclic and heterocyclic frameworks to optimize drug-like properties such as metabolic resistance and binding affinity .
Properties
IUPAC Name |
N-[[4-cyclohexyl-5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36FN5O2S/c29-21-6-8-22(9-7-21)31-25(35)17-37-27-33-32-24(34(27)23-4-2-1-3-5-23)16-30-26(36)28-13-18-10-19(14-28)12-20(11-18)15-28/h6-9,18-20,23H,1-5,10-17H2,(H,30,36)(H,31,35) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTZADPDYTPFZDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=C2SCC(=O)NC3=CC=C(C=C3)F)CNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36FN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-cyclohexyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide typically involves multiple steps, including the formation of the triazole ring, the introduction of the fluorophenyl group, and the attachment of the adamantane moiety. Common synthetic routes may involve the use of cyclohexylamine, 4-fluorobenzoyl chloride, and adamantane-1-carboxylic acid as starting materials. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[4-cyclohexyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted analogs.
Scientific Research Applications
N-{[4-cyclohexyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.
Industry: It is used in the development of new materials, coatings, and other industrial applications.
Mechanism of Action
The mechanism of action of N-{[4-cyclohexyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a class of adamantane-triazole derivatives, which are widely studied for their diverse biological activities. Key structural analogues include:
- 5-(Adamantane-1-yl)-4-R-4H-1,2,4-triazole-3-thiones (R = methyl or phenyl): These derivatives lack the sulfanyl-linked fluorophenyl carbamoyl group but share the adamantane-triazole backbone. Their synthesis involves cyclization of hydrazincarbothioamides in alkaline media, a method adaptable to the target compound’s preparation .
- N-(1-Amino-3-Methyl-1-Oxobutan-2-Yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide: This pyrazole-based analogue substitutes the triazole with a pyrazole ring but retains the fluorophenyl and cyclohexyl motifs, highlighting the role of heterocycle choice in activity modulation .
- N-[4-(Diethylamino)phenyl]-N,5-dimethyl-3-phenylisoxazole-4-carboxamide: An isoxazole derivative with carboxamide and aryl groups, demonstrating how core heterocycle variations (isoxazole vs. triazole) impact solubility and target engagement .
Physical-Chemical Properties
Comparative data from adamantane-triazole derivatives (Table 1) reveal trends in melting points, solubility, and lipophilicity:
*Predicted values based on structural analogues.
The target compound’s low aqueous solubility aligns with adamantane-containing molecules, while its logP reflects the hydrophobic contributions of the fluorophenyl and cyclohexyl groups. Alkylthio substitutions in analogues increase lipophilicity but reduce melting points, suggesting trade-offs between stability and bioavailability .
Pharmacological Activity
- Antihypoxic Activity: Adamantane-triazole derivatives exhibit dose-dependent antihypoxic effects in rodent models, with alkylthio chain length correlating with efficacy. For example, 3-heptylthio derivatives prolong survival under hypoxia by 40% compared to controls, rivaling the reference drug Mexidol (100 mg/kg) .
- Antimycobacterial Activity : Nitro-substituted triazoles and thiophenes show potent activity, but halogenated analogues (e.g., 4-fluorophenyl) remain understudied. Evidence suggests nitro groups enhance efficacy, whereas fluorophenyl groups may optimize selectivity by reducing off-target interactions .
Methods of Similarity Assessment
- Tanimoto Coefficient Analysis : Using fingerprint-based similarity indexing (e.g., R programming tools), the target compound shows ~65% similarity to adamantane-triazole-3-thiones but <30% to pyrazole-carboxamides, underscoring heterocycle-driven divergence .
- Gene Expression Profiling : Connectivity Map (cMAP) scores could predict shared transcriptional responses with adamantane derivatives, though empirical validation is required .
- Spectral Comparisons: NMR and mass spectrometry data for triazole-thiones (e.g., veronicoside, catalposide) provide benchmarks for verifying structural integrity in novel analogues .
Biological Activity
N-{[4-Cyclohexyl-5-({[(4-fluorophenyl)carbamoyl]methyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}adamantane-1-carboxamide is a synthetic compound characterized by a complex structure that includes a triazole ring and various functional groups. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 497.6 g/mol. The IUPAC name is N-[[4-cyclohexyl-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide. The presence of the fluorophenyl group is particularly noteworthy as it may enhance the compound's biological activity through electronic effects.
| Property | Value |
|---|---|
| Molecular Formula | C25H28FN5O3S |
| Molecular Weight | 497.6 g/mol |
| IUPAC Name | N-[[4-cyclohexyl-5-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide |
| InChI Key | ZVONZXJUPOFNED-UHFFFAOYSA-N |
Antimicrobial and Antifungal Properties
Compounds containing triazole rings are known for their antimicrobial properties. For instance, studies have shown that triazole derivatives can inhibit the growth of various bacterial strains and fungi. The specific compound under investigation may exhibit similar activities due to its structural characteristics.
Case Study:
A related study evaluated a series of triazole derivatives for their antifungal activity against Candida species. The results indicated that modifications in the substituents on the triazole ring significantly affected potency, suggesting that similar modifications in our compound could yield potent antifungal agents.
Anticancer Activity
The anticancer potential of compounds like this compound has been explored in several studies. These compounds often target specific pathways involved in cancer cell proliferation.
Research Findings:
A study demonstrated that triazole-based compounds can inhibit key enzymes involved in cancer cell metabolism. The inhibition of these enzymes led to reduced cell viability in various cancer cell lines. Further investigation into our specific compound's mechanism of action could reveal its potential as an anticancer agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. In the case of this compound, modifications to the cyclohexyl and fluorophenyl groups can significantly influence its biological efficacy.
Key Insights:
- Fluorine Substitution: The presence of fluorine often enhances lipophilicity and bioavailability.
- Triazole Ring: Known for its role in interacting with biological targets, optimizing this part of the molecule could improve binding affinity to enzymes or receptors involved in disease processes.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
